molecular formula C13H21NO7 B13785002 {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate CAS No. 6974-34-1

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate

Katalognummer: B13785002
CAS-Nummer: 6974-34-1
Molekulargewicht: 303.31 g/mol
InChI-Schlüssel: VRQHUGPMGXNRMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate is a chemical compound with the molecular formula C13H21NO7 and a molecular weight of 303.312 g/mol . This compound is known for its unique structure, which includes multiple acetyloxy groups and an imino linkage, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate typically involves the reaction of acetic anhydride with a suitable precursor containing the imino and diethane-2,1-diyl groups. The reaction conditions often require a catalyst and controlled temperature to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound .

Analyse Chemischer Reaktionen

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of polymers and other materials with specific properties

Wirkmechanismus

The mechanism of action of {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy groups can undergo hydrolysis, releasing acetic acid and altering the local pH, which can affect enzyme activity. The imino group can form hydrogen bonds with target molecules, influencing their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to {[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate include:

The uniqueness of this compound lies in its specific combination of acetyloxy and imino groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

6974-34-1

Molekularformel

C13H21NO7

Molekulargewicht

303.31 g/mol

IUPAC-Name

2-[2-acetyloxyethyl(2-acetyloxypropanoyl)amino]ethyl acetate

InChI

InChI=1S/C13H21NO7/c1-9(21-12(4)17)13(18)14(5-7-19-10(2)15)6-8-20-11(3)16/h9H,5-8H2,1-4H3

InChI-Schlüssel

VRQHUGPMGXNRMU-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N(CCOC(=O)C)CCOC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.